molecular formula C12H16N4O4 B140894 4,4'-Azobis(4-cyanovaleric acid) CAS No. 2638-94-0

4,4'-Azobis(4-cyanovaleric acid)

Cat. No.: B140894
CAS No.: 2638-94-0
M. Wt: 280.28 g/mol
InChI Key: VFXXTYGQYWRHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 4,4’-Azobis(4-cyanovaleric acid) (ACVA) is the lipid molecules in biological systems . It acts as an azo-initiator that induces lipid peroxidation .

Mode of Action

ACVA interacts with lipid molecules through a process known as lipid peroxidation . This process involves the oxidation of lipids in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This interaction and the subsequent changes are part of the radical polymerization process .

Biochemical Pathways

ACVA affects the lipid metabolic pathways. The peroxidation process induced by ACVA can lead to the formation of different reactive species and downstream products, which can further interact with other biomolecules and potentially disrupt cellular functions .

Pharmacokinetics

Given its role as a radical initiator in polymer synthesis, it’s likely that its bioavailability and pharmacokinetics would be influenced by factors such as its formulation and the specific environment in which it’s used .

Result of Action

The primary molecular effect of ACVA’s action is the induction of lipid peroxidation, leading to the formation of peroxides and free radicals . At the cellular level, this can cause damage to cell membranes, potentially leading to cell dysfunction or cell death .

Action Environment

The action, efficacy, and stability of ACVA can be influenced by various environmental factors. For instance, its effectiveness as a radical initiator can be affected by temperature, as higher temperatures can trigger thermal runaway accidents due to its specific –N=N– structure . Therefore, careful control of environmental conditions is crucial when using ACVA .

Safety and Hazards

ACPA is moderately toxic by the intraperitoneal route . When heated to decomposition, it emits toxic vapors of NOx . It is classified as a self-reactive chemical and a short-term (acute) aquatic hazard .

Properties

IUPAC Name

4-[(4-carboxy-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20/h3-6H2,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXXTYGQYWRHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044629, DTXSID00859752
Record name 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name 4,4'-Azobis(4-cyanovaleric acid)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11588
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2638-94-0, 1041193-98-9
Record name 4,4-Azobis(4-cyanovaleric acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2638-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Azobis(4-cyanovaleric acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002638940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2638-94-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanoic acid, 4,4'-(1,2-diazenediyl)bis[4-cyano-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-azobis[4-cyanovaleric] acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-Azobis(4-cyanovaleric acid)
Reactant of Route 2
4,4'-Azobis(4-cyanovaleric acid)
Reactant of Route 3
4,4'-Azobis(4-cyanovaleric acid)
Reactant of Route 4
4,4'-Azobis(4-cyanovaleric acid)
Reactant of Route 5
4,4'-Azobis(4-cyanovaleric acid)
Reactant of Route 6
4,4'-Azobis(4-cyanovaleric acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.